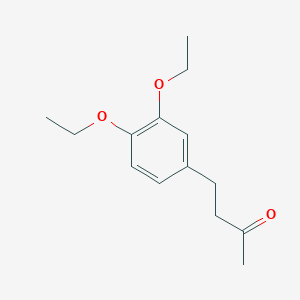

4-(3,4-Diethoxyphenyl)butan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C14H20O3 |

|---|---|

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

4-(3,4-diethoxyphenyl)butan-2-one |

InChI |

InChI=1S/C14H20O3/c1-4-16-13-9-8-12(7-6-11(3)15)10-14(13)17-5-2/h8-10H,4-7H2,1-3H3 |

InChI-Schlüssel |

IJSUYVYGUWYCJU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)CCC(=O)C)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The alkylation-decarboxylation route involves three sequential steps:

-

Alkylation : Ethyl acetoacetate reacts with 3,4-diethoxybenzyl chloride in acetone under mildly basic conditions (potassium carbonate, 40–60°C) to form the alkylated acetoacetate intermediate.

-

Hydrolysis : The ester group undergoes alkaline hydrolysis (e.g., NaOH/ethanol) to yield the corresponding β-keto acid.

-

Decarboxylation : Thermal decarboxylation (120–140°C) eliminates CO₂, producing 4-(3,4-diethoxyphenyl)butan-2-one.

Example Protocol (Adapted from GB1094417A):

-

Step 1 : A mixture of 3,4-diethoxybenzyl chloride (1.0 mol), ethyl acetoacetate (1.1 mol), and K₂CO₃ (2.5 mol) in acetone is refluxed for 12 hours. The product, 3-(3,4-diethoxybenzyl)ethyl acetoacetate, is isolated via vacuum distillation (65–70% yield).

-

Step 2 : The alkylated ester is hydrolyzed with 20% NaOH in ethanol (4 hours, reflux) to form the β-keto acid.

-

Step 3 : The acid is heated at 130°C under reduced pressure, yielding this compound (overall yield: 58–62%).

Critical Parameters

-

Solvent Selection : Acetone or DMF enhances reaction efficiency by stabilizing the enolate intermediate.

-

Halide Reactivity : 3,4-Diethoxybenzyl bromide may offer faster kinetics than the chloride but risks side reactions (e.g., dialkylation).

-

Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) removes unreacted starting materials and dialkylated byproducts.

Claisen-Schmidt Condensation Followed by Hydrogenation

Reaction Pathway

This two-step method leverages aldol chemistry:

Example Protocol (Analogous to Cassione Synthesis):

-

Step 1 : 3,4-Diethoxybenzaldehyde (1.0 mol) and acetone (3.0 mol) are stirred in 10% NaOH at 25°C for 48 hours. The crude α,β-unsaturated ketone is extracted with dichloromethane (yield: 70–75%).

-

Step 2 : The unsaturated intermediate is hydrogenated in ethanol with 5% Pd/C (55 psi H₂, 6 hours), yielding this compound (yield: 85–90%).

Optimization Insights

-

Catalyst Loading : 2–5 wt% Pd/C balances cost and reaction rate.

-

Temperature Control : Hydrogenation at 50–60°C prevents over-reduction of the ketone moiety.

Comparative Analysis of Synthetic Methods

Key Findings :

-

The Claisen-Schmidt route offers superior yields but requires costly catalysts and longer timelines.

-

Alkylation-decarboxylation is preferred for bulk synthesis due to reagent availability and operational simplicity.

Industrial-Scale Optimization

Catalytic Improvements

Process Economics

-

Raw material costs dominate the alkylation route (3,4-diethoxybenzyl chloride: $120–150/kg), whereas the Claisen-Schmidt method incurs higher catalyst expenses ($800–1000/g Pd).

Characterization and Quality Control

Spectroscopic Validation

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-(3,4-Diethoxyphenyl)butan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Ethoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene oder Nukleophile können Substitutionsreaktionen ermöglichen.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Diethoxyphenyl)butan-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Die Forschung konzentriert sich auf die Erforschung ihrer potenziellen therapeutischen Anwendungen, wie z. B. entzündungshemmende und krebshemmende Mittel.

Industrie: Es wird aufgrund seiner aromatischen Eigenschaften bei der Herstellung von Duftstoffen und Aromastoffen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(3,4-Diethoxyphenyl)butan-2-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Zum Beispiel wird seine antioxidative Aktivität auf seine Fähigkeit zurückgeführt, freie Radikale abzufangen und oxidativen Stress zu hemmen. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren und verschiedene biochemische Signalwege modulieren, um ihre Wirkungen auszuüben.

Ähnliche Verbindungen:

4-(3,4-Dimethoxyphenyl)butan-2-on: Ähnliche Struktur, jedoch mit Methoxygruppen anstelle von Ethoxygruppen.

4-(3,4-Dihydroxyphenyl)butan-2-on: Besitzt Hydroxylgruppen anstelle von Ethoxygruppen.

Eindeutigkeit: 4-(3,4-Diethoxyphenyl)butan-2-on ist aufgrund seiner spezifischen Ethoxysubstitutionen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Im Vergleich zu seinen Methoxy- und Hydroxyanaloga können die Ethoxygruppen unterschiedliche Löslichkeit, Stabilität und Interaktionsprofile mit biologischen Zielstrukturen verleihen.

Wirkmechanismus

The mechanism of action of 4-(3,4-Diethoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and discussion highlight key differences between 4-(3,4-Diethoxyphenyl)butan-2-one and structurally related compounds:

*Estimated based on structural analogs.

Key Comparative Insights:

- Substituent Effects: Ethoxy vs. Hydroxyl vs. Ethoxy: Hydroxyl derivatives (e.g., 4-(4-Hydroxyphenyl)butan-2-one) exhibit higher polarity, influencing solubility and metabolic pathways (e.g., formation of dihydroxylated metabolites ). Sulfur-Containing Groups: The phenylsulfanyl moiety in 4-(Phenylsulfanyl)butan-2-one enables tyrosinase inhibition, a property absent in oxygen-substituted analogs .

- Applications: Fragrance compounds (e.g., 4-(4-Hydroxyphenyl)butan-2-one) require stringent safety evaluations, as seen in IFRA standards .

Research Findings

Tyrosinase Inhibition: 4-(Phenylsulfanyl)butan-2-one demonstrates dose-dependent melanogenesis suppression in B16-F10 melanoma cells and zebrafish models, outperforming arbutin by 2–3 fold .

Metabolic Pathways : 4-(4-Hydroxyphenyl)butan-2-one is metabolized to 4-(3,4-dihydroxyphenyl)butan-2-one in vivo, aligning with density functional theory (DFT) predictions of reactivity .

Safety Profiles : The IFRA Expert Panel recommends concentration limits for 4-(4-Hydroxyphenyl)butan-2-one in cosmetics, reflecting rigorous toxicological review .

Q & A

Q. Key Factors Affecting Yield :

- Catalyst choice (e.g., AlCl₃ vs. FeCl₃ alters reaction efficiency).

- Solvent polarity (polar aprotic solvents like DMF improve intermediate stability).

- Temperature control (exothermic reactions require gradual heating to avoid side products).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.